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molecular formula C29H40N2O4 B8524570 2,7-Dinitro-9,9-dioctyl-9H-fluorene CAS No. 851042-08-5

2,7-Dinitro-9,9-dioctyl-9H-fluorene

Cat. No. B8524570
M. Wt: 480.6 g/mol
InChI Key: NQPJULITVDLATE-UHFFFAOYSA-N
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Patent
US07723464B2

Procedure details

2,7-Dinitro-9,9-dioctylfluorene (27.84 g, 57.93 mmol) was dissolved in absolute ethanol (90 mL) and tetrahydrofuran (THF, 50 mL). Palladium on carbon (5%, 0.5 g) was subsequently added. The mixture was placed on a Parr hydrogenator and shaken under 40 psi of hydrogen for 4 hrs. at room temperature. The mixture was filtered through CELITE® and the solvent removed by rotary evaporation to afford a red-brown liquid. The crude product was dissolved in CHCl3 and stirred with decolorizing charcoal for 1 hr. at room temperature. The solution was filtered and the solvent removed by rotary evaporation to give a red liquid that slowly solidified into needle-like crystals (mp 58-63° C.). Yield=22.36 g (91.76%). 1H NMR (300 MHz, CDCl3) δ 0.7 (m, 4H), 0.8 (t, 6H), 1.0-1.3 (m, 20H), 1.9 (m, 4H), 3.6 (s, 4H), 6.6 (m, 4H), 7.3 (d, 2H) ppm. 13C NMR (75 MHz, CDCl3) δ 15, 23, 24, 30, 30, 31, 32, 41, 55, 111, 114, 119, 134, 145, 152 ppm. EA calcd. for C29H46N2: % C, 82.80; % H, 10.54; % N, 6.66. Found: % C, 82.29; % H, 10.06; % N, 6.73.
Quantity
27.84 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
0.5 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N+:17]([O-])=O)=[CH:11][CH:12]=3)[C:7]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:6]=2[CH:5]=1)([O-])=O.[H][H].C.CC(=O)OCC>C(O)C.O1CCCC1.[Pd].C(Cl)(Cl)Cl>[NH2:1][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([NH2:17])=[CH:11][CH:12]=3)[C:7]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
27.84 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C=C1)[N+](=O)[O-])(CCCCCCCC)CCCCCCCC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE®
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to afford a red-brown liquid
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a red liquid that

Outcomes

Product
Name
Type
Smiles
NC1=CC=2C(C3=CC(=CC=C3C2C=C1)N)(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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